molecular formula C11H9NO2S B054079 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 123971-35-7

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B054079
CAS No.: 123971-35-7
M. Wt: 219.26 g/mol
InChI Key: RLNRIJRPTDSEKD-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a 4-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both a 4-methylphenyl group and a carboxylic acid group on the thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNRIJRPTDSEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563870
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123971-35-7
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(4-methylphenyl)-2-thiazolecarboxylate (300 mg, 1.21 mmol) dissolved in methanol (10 ml) was added 1N-KOH (3.63 ml, 3.63 mmol) and the mixture was allowed to react at 60° C. for 15 minutes. After the solvent was distilled off from the reaction mixture, the residue was dissolved by adding water and acidified (pH=2) with 2N-HCl under ice-cooling. The produced precipitates were filtered with suction, washed with water and recrystallized from methanol-water to afford 190 mg (yield 72%) of the desired 4-(4-methylphenyl)-2-thiazolecarboxylic acid as white solids, m.p. 112°-114° C.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 mL
Type
reactant
Reaction Step Two

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